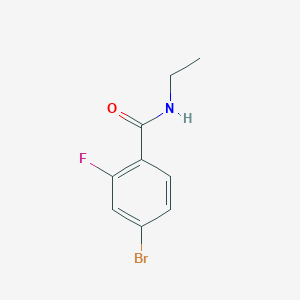

4-Bromo-N-ethyl-2-fluorobenzamide

Description

BenchChem offers high-quality 4-Bromo-N-ethyl-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-ethyl-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-N-ethyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCAXTFEUQRZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640738 | |

| Record name | 4-Bromo-N-ethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749927-82-0 | |

| Record name | 4-Bromo-N-ethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Bromo-N-ethyl-2-fluorobenzamide

Abstract

4-Bromo-N-ethyl-2-fluorobenzamide is a substituted benzamide that serves as a crucial building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling, a deactivating yet ortho,para-directing fluorine atom, and an N-ethylamide group, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and safe handling procedures. The insights herein are intended to empower researchers in leveraging this compound for applications in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic identity and physical characteristics.

Chemical Structure and Identifiers

The arrangement of the bromo, fluoro, and ethylamide substituents on the benzene ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity.

Caption: Workflow for the synthesis of 4-Bromo-N-ethyl-2-fluorobenzamide.

Experimental Protocol: Causality: This protocol is adapted from a reliable synthesis of the analogous N-methylbenzamide. [1]The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) is a classic combination for minimizing racemization (not applicable here, but standard practice) and efficiently forming the active ester intermediate, which then readily reacts with the amine. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDCI and the HOBt acidic proton, driving the reaction forward.

-

Reaction Setup: To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq.), HOBt (1.5 eq.), and EDCI (2.5 eq.).

-

Solvation: Dissolve the solids in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Base and Amine Addition: Add DIPEA (a suitable amount to ensure basic conditions) followed by the slow addition of ethylamine (aqueous solution or as a hydrochloride salt with additional base).

-

Reaction: Stir the mixture at ambient temperature for approximately 16 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by pouring the mixture into water.

-

Extraction: Extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product. [2]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for derivatization. The bromine atom is the primary site for building molecular complexity.

-

Cross-Coupling Reactions: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino substituents at the 4-position.

-

Amide Bond Chemistry: The amide bond is robust but can be hydrolyzed to the parent carboxylic acid under harsh acidic or basic conditions. It can also be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride.

-

Aromatic Substitution: The fluorine atom is strongly deactivating, and the amide group is moderately deactivating. Further electrophilic aromatic substitution is unlikely to be facile. However, nucleophilic aromatic substitution (SNAᵣ) to displace the fluorine atom could be possible with strong nucleophiles, activated by the para-bromo substituent.

Caption: Key reaction pathways for 4-Bromo-N-ethyl-2-fluorobenzamide.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The information below is based on data for structurally similar and reactive chemicals. [3][4][5]

-

Hazard Identification: While specific toxicity data is unavailable, related brominated and fluorinated aromatic compounds are often classified as harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation. [3]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or with a certified respirator if dust or vapors are generated.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. [4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-Bromo-N-ethyl-2-fluorobenzamide is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined reactive sites, particularly the versatile C-Br bond, allow for predictable and efficient derivatization. This guide has provided the core chemical properties, a validated synthetic route, and essential safety information to facilitate its effective and safe use in the research laboratory.

References

- PubChem. (n.d.). 4-Bromo-N-ethyl-2,3-difluorobenzamide. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Bromo-2-(difluoromethoxy)-N-ethylbenzamide. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Bromo-N-ethyl-2,5-difluoro-N-methylbenzamide. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 2-bromo-n-ethyl-4-fluorobenzamide (C9H9BrFNO).

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-Bromo-N-ethyl-2-fluorobenzamide. Retrieved from [Link]

- Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide.

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to 4-Bromo-N-ethyl-2-fluorobenzamide (CAS No. 749927-82-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of a Halogenated Benzamide

In the landscape of modern medicinal chemistry, the strategic value of a synthetic building block is measured by its versatility, reliability in synthesis, and the ultimate potential of the molecules it helps create. 4-Bromo-N-ethyl-2-fluorobenzamide is a quintessential example of such a crucial intermediate. While not a therapeutic agent itself, its carefully orchestrated arrangement of halogen atoms and an accessible amide linkage makes it a highly sought-after precursor, particularly in the synthesis of targeted cancer therapies. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and pivotal application, grounded in established scientific principles and field-proven methodologies.

Core Physicochemical & Structural Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. These parameters dictate everything from solvent choice and reaction conditions to purification strategy and storage.

| Property | Value | Source |

| CAS Number | 749927-82-0 | [] |

| Molecular Formula | C₉H₉BrFNO | [2] |

| Molecular Weight | 246.08 g/mol | [3] |

| IUPAC Name | 4-bromo-N-ethyl-2-fluorobenzamide | N/A |

| Appearance | Typically a white to off-white solid | [4] |

| Canonical SMILES | CCNC(=O)C1=C(F)C=C(Br)C=C1 | N/A |

| InChIKey | VFQSKPXQIUULPA-UHFFFAOYSA-N | [3] |

This data represents typical values and may vary slightly between suppliers.

Synthesis: The Amide Coupling Pathway

The most direct and widely adopted route to 4-Bromo-N-ethyl-2-fluorobenzamide is the amide coupling reaction between 4-bromo-2-fluorobenzoic acid and ethylamine.[5] This approach is favored due to the commercial availability of the starting materials and the high efficiency of modern coupling reagents.

Mechanistic Rationale and Reagent Selection

The core of this synthesis is the formation of a stable amide bond, a thermodynamically favorable but kinetically slow process. The carboxylic acid is first activated to create a more electrophilic species that readily reacts with the amine.

-

Starting Materials :

-

4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7) : The foundational scaffold providing the brominated and fluorinated phenyl ring.[6] The ortho-fluoro substituent influences the conformation of the amide product, a key feature for its role in larger, biologically active molecules. The para-bromo site serves as a crucial handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Ethylamine : The nucleophile that forms the N-ethyl amide. It is often used as a solution (e.g., 2M in THF) or as its hydrochloride salt.

-

-

Key Reagents :

-

Coupling Agents : Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common activators.[7] EDCI reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To prevent side reactions and improve yields, EDCI is almost always used with an additive like HOBt (1-hydroxybenzotriazole).[7] The HOBt traps the O-acylisourea to form an activated ester, which is less prone to racemization and reacts cleanly with the amine.

-

Base : A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is essential.[7] Its primary role is to neutralize the hydrochloride salts formed during the reaction (from EDCI hydrochloride and ethylamine hydrochloride, if used) and to deprotonate the amine, increasing its nucleophilicity.

-

Visualized Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning progress can be monitored and confirmed at key stages.

-

Reaction Setup : To a round-bottomed flask charged with 4-bromo-2-fluorobenzoic acid (1.0 eq) and a magnetic stirrer, add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Reagent Addition : Add HOBt (1.5 eq) and EDCI (1.5 eq). Stir for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

-

Amine Addition : Add DIPEA (2.5 eq) followed by the slow, dropwise addition of ethylamine (2.0 eq).

-

Causality Check: The excess base ensures the reaction medium remains basic, which is optimal for the nucleophilic attack of the free amine.

-

-

Reaction Monitoring : Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, watching for the consumption of the starting carboxylic acid.

-

Workup & Extraction : Once the reaction is complete, quench by adding water. If DCM was used, wash the organic layer sequentially with a weak acid (e.g., 1N HCl) to remove excess base, then a weak base (e.g., sat. NaHCO₃) to remove unreacted acid, and finally with brine. If DMF was used, dilute with water and extract the product into a solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.[7]

-

Purification : Concentrate the dried organic phase under reduced pressure. The resulting crude product is typically purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.[7]

-

Validation: Fractions are collected and analyzed by TLC to isolate the pure product, which is then dried under high vacuum to yield a white solid.

-

Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step. A multi-technique approach ensures the material meets the stringent requirements for subsequent use in drug development.

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation and proton environment analysis. | Peaks corresponding to the ethyl group (triplet and quartet), aromatic protons, and the amide N-H proton. |

| ¹³C NMR | Carbon skeleton confirmation. | Signals for the carbonyl carbon, aromatic carbons (showing C-F and C-Br coupling), and ethyl carbons. |

| Mass Spec (MS) | Molecular weight confirmation. | A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) with [M+H]⁺ at m/z ~246.0 and ~248.0. |

| HPLC | Purity assessment. | A single major peak, typically with >98% purity by area under the curve (AUC). |

Visualized Analytical Workflow

Caption: Role as a key reactant in Suzuki coupling for PARP inhibitors.

This strategic coupling reaction joins the benzamide core to another cyclic system, completing the pharmacophore required for potent PARP inhibition. The choice of the boronic acid or ester is what differentiates the various PARP inhibitors in development, allowing for the fine-tuning of properties like potency, selectivity, and pharmacokinetics. [8][9]

Safety and Handling

As with all laboratory chemicals, 4-Bromo-N-ethyl-2-fluorobenzamide should be handled with appropriate care.

-

Engineering Controls : Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology : While specific toxicity data is limited, compounds of this class should be considered potentially harmful if inhaled, ingested, or absorbed through the skin. Avoid creating dust.

Conclusion

4-Bromo-N-ethyl-2-fluorobenzamide is a testament to the enabling power of chemical synthesis in modern drug discovery. Its value lies not in its own biological activity, but in its designed utility as a robust, reliable, and strategically vital building block. A comprehensive understanding of its synthesis, characterization, and application context, as detailed in this guide, is essential for any research program aiming to leverage its potential in the development of next-generation therapeutics, particularly in the highly competitive field of PARP inhibition.

References

-

PubChem. (n.d.). 4-Bromo-N-ethyl-2,3-difluorobenzamide. Retrieved from [Link]

-

Kamal, A., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(difluoromethoxy)-N-ethylbenzamide. Retrieved from [Link]

-

Galli, U., et al. (2014). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. Retrieved from [Link]

-

ResearchGate. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved from [Link]

-

PubMed. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Retrieved from [Link]

-

PMC. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

-

PMC. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzamide. Retrieved from [Link]

-

Huayuan World. (n.d.). 4-Bromo-2-fluorobiphenyl uses. Retrieved from [Link]

-

MDPI. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-n-ethyl-4-fluorobenzamide (C9H9BrFNO). Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide | CAS No:749927-69-3. Retrieved from [Link]

-

PubMed. (2014). 4-Bromo-N-(2-nitro-phen-yl)benzamide. Retrieved from [Link]

Sources

- 2. PubChemLite - 2-bromo-n-ethyl-4-fluorobenzamide (C9H9BrFNO) [pubchemlite.lcsb.uni.lu]

- 3. 2-bromo-N-ethyl-4-fluorobenzamide | 1016881-13-2 | Benchchem [benchchem.com]

- 4. CAS 749927-69-3: Benzamide, 4-bromo-2-fluoro-N-methyl- [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. biosynth.com [biosynth.com]

- 7. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-N-ethyl-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-Bromo-N-ethyl-2-fluorobenzamide, a compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers by detailing the scientific underpinnings of its synthesis and structural analysis.

Introduction to 4-Bromo-N-ethyl-2-fluorobenzamide

4-Bromo-N-ethyl-2-fluorobenzamide is a halogenated benzamide derivative. The presence of bromine and fluorine atoms, coupled with the N-ethyl amide group, imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules. Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific applications for 4-Bromo-N-ethyl-2-fluorobenzamide are not extensively documented in publicly available literature, its structural analogue, 4-Bromo-N-methyl-2-fluorobenzamide, is a known intermediate in the synthesis of Enzalutamide (MDV3100)[1]. Enzalutamide is a potent androgen receptor antagonist used in the treatment of prostate cancer[1]. This relationship suggests the potential utility of N-ethyl and other N-substituted analogues in the development of novel therapeutic agents.

Table 1: Key Identifiers and Properties of 4-Bromo-N-ethyl-2-fluorobenzamide

| Identifier | Value |

| IUPAC Name | 4-bromo-N-ethyl-2-fluorobenzamide |

| CAS Number | 749927-82-0 |

| Molecular Formula | C₉H₉BrFNO |

| Molecular Weight | 246.08 g/mol |

| SMILES | CCNC(=O)c1cc(Br)ccc1F |

Elucidation of the Molecular Structure

The molecular structure of 4-Bromo-N-ethyl-2-fluorobenzamide is characterized by a central benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and an N-ethyl carboxamide group at the 1-position.

Figure 1: 2D Molecular Structure of 4-Bromo-N-ethyl-2-fluorobenzamide.

The spatial arrangement and electronic effects of the substituents are key to understanding the molecule's reactivity. The fluorine atom at the ortho position to the amide group can influence the conformation of the amide bond through steric and electronic interactions. The bromine atom at the para position is a good leaving group in various cross-coupling reactions, making this position a key site for further molecular elaboration.

Synthesis of 4-Bromo-N-ethyl-2-fluorobenzamide

Figure 2: Proposed synthetic workflow for 4-Bromo-N-ethyl-2-fluorobenzamide.

Synthesis of the Precursor: 4-Bromo-2-fluorobenzoic Acid

The starting material, 4-bromo-2-fluorobenzoic acid, can be synthesized from commercially available precursors. One common method involves the oxidation of 4-bromo-2-fluorotoluene.

Proposed Synthesis of 4-Bromo-N-ethyl-2-fluorobenzamide

This protocol is adapted from the synthesis of 4-Bromo-N-methyl-2-fluorobenzamide[1].

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (2.5 eq), and 1-hydroxybenzotriazole (HOBt) (1.5 eq).

-

Solvent and Base Addition: Dissolve the solids in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) to the mixture.

-

Amine Addition: Add a solution of ethylamine (e.g., 2 M in THF or water) (5.0 eq) to the reaction mixture. Causality: The excess of the amine is used to drive the reaction to completion.

-

Reaction: Stir the reaction mixture at room temperature for approximately 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, quench the reaction by adding water. Extract the aqueous phase with ethyl acetate (3x). Trustworthiness: The aqueous workup removes water-soluble reagents and byproducts, and the repeated extractions ensure efficient recovery of the product.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 4-Bromo-N-ethyl-2-fluorobenzamide.

Structural Characterization

As of the writing of this guide, detailed experimental spectroscopic and crystallographic data for 4-Bromo-N-ethyl-2-fluorobenzamide are not published. However, based on the analysis of its structural analogues, the following characterization data can be predicted.

Table 2: Predicted Spectroscopic Data for 4-Bromo-N-ethyl-2-fluorobenzamide

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. - The ethyl group will show a quartet (CH₂) around 3.4-3.6 ppm and a triplet (CH₃) around 1.2-1.4 ppm. - The N-H proton will likely appear as a broad singlet or triplet. |

| ¹³C NMR | - The carbonyl carbon (C=O) will be observed around 160-165 ppm. - Aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to fluorine showing a large coupling constant. - The ethyl group carbons will be visible in the aliphatic region. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ will be observed, showing a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for M and M+2). For C₉H₉BrFNO, the expected m/z for [M+H]⁺ would be around 246.99 and 248.99. |

| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration for the amide will be present around 1640-1680 cm⁻¹. - An N-H stretching vibration will be observed in the region of 3200-3400 cm⁻¹. - C-F and C-Br stretching vibrations will be present in the fingerprint region. |

Conclusion and Future Perspectives

4-Bromo-N-ethyl-2-fluorobenzamide is a synthetically accessible molecule with potential applications as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The proposed synthesis, adapted from a reliable protocol for a close analogue, offers a clear pathway for its preparation.

Future work should focus on the experimental validation of the proposed synthesis and the full characterization of 4-Bromo-N-ethyl-2-fluorobenzamide using modern spectroscopic and crystallographic techniques. The availability of this data will be crucial for its broader application in drug discovery and development, allowing for more precise structure-activity relationship (SAR) studies and the design of novel bioactive compounds.

References

Sources

4-Bromo-N-ethyl-2-fluorobenzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-ethyl-2-fluorobenzamide

Abstract: This guide provides a comprehensive technical overview of the synthetic pathways for 4-Bromo-N-ethyl-2-fluorobenzamide, a key intermediate in pharmaceutical research and development. It is designed for an audience of researchers, synthetic chemists, and drug development professionals. The document details the prevailing synthetic strategies, explains the mechanistic rationale behind procedural choices, and offers a complete, field-tested experimental protocol. Emphasis is placed on scientific integrity, reproducibility, and safety.

Introduction and Strategic Overview

4-Bromo-N-ethyl-2-fluorobenzamide is a substituted benzamide derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of the bromine atom provides a handle for further cross-coupling reactions, while the fluoro-substituted aromatic ring and the N-ethyl amide group can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

The synthesis of this target molecule is fundamentally an exercise in amide bond formation , one of the most common and critical transformations in organic synthesis. The direct reaction between a carboxylic acid (4-bromo-2-fluorobenzoic acid) and an amine (ethylamine) is generally not feasible under ambient conditions due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, the core of any successful synthesis is the "activation" of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.

This guide will focus on the most reliable and widely adopted method: the direct coupling of 4-bromo-2-fluorobenzoic acid with ethylamine using a carbodiimide-based coupling agent. An alternative, yet related, pathway involving the formation of a stable acyl chloride intermediate will also be discussed.

Retrosynthetic Analysis & Key Pathways

A retrosynthetic approach to 4-Bromo-N-ethyl-2-fluorobenzamide logically disconnects the amide C-N bond, identifying 4-bromo-2-fluorobenzoic acid and ethylamine as the primary precursors.

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar benzamides and is optimized for laboratory scale. [3][4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (Example) |

| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 1.0 | 5.00 g (22.8 mmol) |

| Ethylamine (2.0 M in THF) | C₂H₅NH₂ | 45.08 | 2.0 | 22.8 mL (45.6 mmol) |

| EDC·HCl | C₈H₁₇N₃·HCl | 191.70 | 1.5 | 6.56 g (34.2 mmol) |

| HOBt | C₆H₅N₃O | 135.13 | 1.2 | 3.69 g (27.3 mmol) |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 3.0 | 11.9 mL (68.4 mmol) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 100 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed |

| Saturated aq. NaHCO₃ | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (1.0 eq.), EDC·HCl (1.5 eq.), and HOBt (1.2 eq.).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 20 mL per gram of carboxylic acid).

-

Base Addition: Stir the mixture at room temperature and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.). DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, facilitating the reaction.

-

Amine Addition: Add the solution of ethylamine (2.0 eq.) dropwise to the reaction mixture. An excess of the amine is used to ensure the complete consumption of the activated ester.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting carboxylic acid.

-

Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of water. [3]7. Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). The organic layers are combined.

-

Washing: Wash the combined organic phase sequentially with 100 mL of saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid), 100 mL of water, and 100 mL of brine (to reduce the amount of dissolved water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [4]10. Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to yield 4-Bromo-N-ethyl-2-fluorobenzamide as a solid. [3]

Characterization and Analytical Control

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the ethyl group (a characteristic triplet and quartet) and the aromatic protons, showing splitting patterns consistent with the substitution on the benzene ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct peaks for the carbonyl carbon (amide), the two carbons of the ethyl group, and the carbons of the aromatic ring.

-

MS (Mass Spectrometry): ESI-MS would show the molecular ion peak [M+H]⁺, confirming the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Will display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1640 cm⁻¹).

Safety and Hazard Considerations

-

Reagents: EDC and HOBt are potential sensitizers and irritants. DIPEA is corrosive and flammable. DMF is a reproductive toxin. Ethylamine is corrosive and highly flammable. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Starting Materials: While 4-bromo-2-fluorobenzoic acid is a stable solid, related compounds like 4-bromo-2-fluorobenzonitrile are harmful if swallowed, inhaled, or in contact with skin. [5]Assume similar toxicity for the starting materials and product.

-

Procedure: The reaction should be conducted with care. The work-up involves handling large volumes of organic solvents, which should be done away from ignition sources.

Conclusion

The synthesis of 4-Bromo-N-ethyl-2-fluorobenzamide is reliably achieved through a one-pot coupling reaction between 4-bromo-2-fluorobenzoic acid and ethylamine. The use of a carbodiimide coupling agent like EDC in conjunction with an additive such as HOBt provides a high-yielding and operationally simple pathway. This method avoids the isolation of moisture-sensitive intermediates and benefits from a straightforward purification process. The principles and protocols outlined in this guide provide a robust foundation for researchers requiring this valuable chemical intermediate for their work in drug discovery and development.

References

- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- Amide Synthesis. Fisher Scientific.

- 4-Bromo-N-(2-nitrophenyl)benzamide.

- Synthesis of 4-Amino-N-[2 (diethylamino)

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- 4-Bromo-2-fluoro-N-methylbenzamide synthesis. ChemicalBook.

- 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. PubChem.

- 4-Bromo-N-ethyl-2,3-difluorobenzamide | C9H8BrF2NO | CID 177822400. PubChem.

- Coupling Reagents. Aapptec Peptides.

- 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innov

- Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange.

- 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3. ChemicalBook.

Sources

- 1. Amide Synthesis [fishersci.dk]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 5. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Solubility of 4-Bromo-N-ethyl-2-fluorobenzamide in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of development, from reaction kinetics and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-Bromo-N-ethyl-2-fluorobenzamide in relevant organic solvents. While specific pre-existing solubility data for this compound is not widely published, this document outlines the fundamental principles, predictive considerations, and detailed, field-proven experimental protocols necessary to generate this crucial data in a laboratory setting. We present the "gold standard" shake-flask method, coupled with robust analytical quantification techniques, to ensure the generation of accurate and reliable thermodynamic solubility data.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The molecular structure of 4-Bromo-N-ethyl-2-fluorobenzamide contains several functional groups that dictate its polarity and potential for intermolecular interactions.

Molecular Structure Analysis of 4-Bromo-N-ethyl-2-fluorobenzamide:

-

Aromatic Ring: The core benzene ring is nonpolar and will favor interactions with other aromatic or nonpolar solvents through London dispersion forces.[5]

-

Halogen Substituents (Bromo- and Fluoro-): The electronegative fluorine and bromine atoms create dipole moments, adding to the molecule's overall polarity. The C-F and C-Br bonds can participate in dipole-dipole interactions.

-

Amide Group (-CONH-): This is the most significant polar functional group. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This allows for strong interactions with protic solvents (like alcohols) and other polar aprotic solvents (like acetone).[4]

-

N-ethyl Group (-CH2CH3): This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule, which can enhance solubility in less polar solvents.

Based on this structure, 4-Bromo-N-ethyl-2-fluorobenzamide is expected to exhibit moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding.[4] For instance, its solubility is likely to be higher in alcohols (e.g., methanol, ethanol) and acetone compared to nonpolar solvents like hexane or toluene.[6][7]

The Role of Crystal Lattice Energy

Solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. For a solid, the energy needed to overcome the forces holding the crystal together is known as the crystal lattice energy. A higher melting point often suggests a more stable crystal lattice, which can lead to lower solubility. Predicting solubility, therefore, involves considering both the compound's structure and its solid-state properties.[8]

Caption: Intermolecular forces of 4-Bromo-N-ethyl-2-fluorobenzamide.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the universally recognized "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[9] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[2][10]

Mandatory Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)[11][12][13]

This protocol details the steps to measure the equilibrium solubility of 4-Bromo-N-ethyl-2-fluorobenzamide.

Objective: To determine the concentration of the solute in a saturated solution at a controlled temperature.

Materials:

-

4-Bromo-N-ethyl-2-fluorobenzamide (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid 4-Bromo-N-ethyl-2-fluorobenzamide to a pre-weighed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation that equilibrium has been reached. A starting point is to add ~10-20 mg of the compound to 2 mL of solvent.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a standard temperature, typically 25 °C (298.15 K). Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure that true equilibrium is reached, especially for compounds that dissolve slowly.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[11]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A precise dilution factor is essential for accurate calculation.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of 4-Bromo-N-ethyl-2-fluorobenzamide.

Caption: Standard workflow for solubility determination via the shake-flask method.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[12] Alternatively, for non-volatile solutes and solvents, gravimetric analysis can be used.

Protocol: Quantification by HPLC-UV

Objective: To determine the concentration of the analyte in the diluted saturated solution using a validated HPLC method.

-

Instrument Setup: Use a standard HPLC system with a C18 reversed-phase column and a UV detector.[12] Set the detection wavelength to an absorbance maximum for 4-Bromo-N-ethyl-2-fluorobenzamide (e.g., ~254 nm, to be determined by UV scan).

-

Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water.[12][13]

-

Calibration Curve: Prepare a series of standard solutions of 4-Bromo-N-ethyl-2-fluorobenzamide of known concentrations in the chosen solvent.[12] Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve. The curve must demonstrate good linearity (R² > 0.999).

-

Sample Analysis: Inject the diluted sample from the solubility experiment.

-

Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Multiply this value by the dilution factor to obtain the final solubility value.

Protocol: Quantification by Gravimetric Analysis

This method is simpler but may be less precise than HPLC. It is suitable for determining solubility in volatile organic solvents.[14][15]

-

Sample Preparation: Accurately pipette a known volume (e.g., 1.0 mL) of the filtered saturated solution into a pre-weighed, dry evaporating dish.[14]

-

Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a fume hood at a controlled temperature. For higher boiling point solvents, a vacuum oven may be required.

-

Drying: Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven at a suitable temperature (below the compound's melting point) until a constant weight is achieved.[14]

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (e.g., in mg/mL) = Mass of solute (mg) / Volume of solution taken (mL)

-

Data Presentation and Interpretation

Solubility data should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at a specified temperature. Presenting the data in a clear, tabular format allows for easy comparison between different solvents.

Table 1: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Ethanol | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Acetone | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Acetonitrile | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC-UV |

| Toluene | 25 | Experimental Value | Calculated Value | HPLC-UV |

| ...other solvents | 25 | ... | ... | ... |

Note: This table is a template for reporting experimentally determined data. Values are to be populated by the researcher.

Conclusion

Determining the solubility of 4-Bromo-N-ethyl-2-fluorobenzamide is a foundational step for its effective use in research and development. While public data is scarce, this guide equips scientists with the necessary theoretical understanding and practical, validated protocols to generate high-quality solubility data. By combining a robust theoretical analysis of the molecular structure with meticulous execution of the shake-flask method and accurate HPLC or gravimetric quantification, researchers can build a comprehensive solubility profile. This data is indispensable for informed solvent selection, process optimization, and the successful formulation of new chemical entities.

References

- BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.

-

Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available from: [Link]

- Dejoie, C. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753.

- Vanduyfhuys, L. et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Unknown Author. (n.d.). Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- BenchChem. (2025). solubility of 4-benzoylbenzamide in common organic solvents.

- Ouyang, J. et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral.

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available from: [Link]

- Solubility of Things. (n.d.). Benzamide.

- Shah, V.P. et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column.

- Phytosafe. (n.d.). OECD 105.

- Unknown Author. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Wired Chemist. (n.d.). Gravimetric Analysis.

-

Wikipedia. (n.d.). Benzamide. Available from: [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Available from: [Link]

- OECD. (1995). Test No. 105: Water Solubility. OECD Publishing.

-

Ouyang, J. et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available from: [Link]

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

-

Tsinman, K. et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488. Available from: [Link]

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

-

Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Available from: [Link]

-

Chemistry LibreTexts. (2019). 8.2: Solubility and Intermolecular Forces. Available from: [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. filab.fr [filab.fr]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-N-ethyl-2-fluorobenzamide

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 4-Bromo-N-ethyl-2-fluorobenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a robust framework for the structural elucidation of this and related molecules.

Introduction

4-Bromo-N-ethyl-2-fluorobenzamide is a substituted benzamide of interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential applications. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the anticipated mass spectrometry fragmentation pattern, providing a detailed interpretation based on fundamental principles and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 1: 2D structure of 4-Bromo-N-ethyl-2-fluorobenzamide with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-N-ethyl-2-fluorobenzamide, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for a small organic molecule like 4-Bromo-N-ethyl-2-fluorobenzamide. The choice of solvent and instrument parameters is critical for resolving signals and obtaining accurate structural information.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample. The exact amount depends on the sensitivity of the NMR spectrometer.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ is useful for compounds with exchangeable protons, such as the amide N-H, as it can slow down the exchange rate.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm and is used to reference the spectrum.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for 4-Bromo-N-ethyl-2-fluorobenzamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| N-H | ~6.5 - 7.5 | Broad Singlet (br s) | - | 1H |

| Aromatic H | ~7.2 - 7.8 | Multiplet (m) | - | 3H |

| -CH₂- | ~3.4 - 3.6 | Quartet (q) | ~7.2 | 2H |

| -CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.2 | 3H |

Interpretation:

-

Aromatic Protons (3H): The aromatic region is expected to show a complex multiplet for the three protons on the benzene ring. The electron-withdrawing effects of the bromine, fluorine, and amide groups will deshield these protons, causing them to resonate downfield. The coupling between the aromatic protons and the fluorine atom will further complicate the splitting patterns.

-

N-H Proton (1H): The amide proton typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration and the solvent used due to hydrogen bonding.

-

Ethyl Group (-CH₂CH₃):

-

The methylene (-CH₂) protons are adjacent to the nitrogen atom and will be deshielded, appearing as a quartet due to coupling with the three methyl protons.

-

The methyl (-CH₃) protons will appear as a triplet due to coupling with the two methylene protons.

-

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-N-ethyl-2-fluorobenzamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~163 - 168 |

| C-Br | ~118 - 123 |

| C-F | ~158 - 163 (doublet due to C-F coupling) |

| Aromatic C-H | ~115 - 135 |

| Aromatic C (quaternary) | ~130 - 140 |

| -CH₂- | ~35 - 40 |

| -CH₃ | ~14 - 16 |

Interpretation:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the highly electronegative fluorine atom will be the most deshielded. The carbon bonded to bromine will also have a characteristic chemical shift, though the "heavy atom effect" can sometimes lead to unexpected shielding.[2] The remaining aromatic carbons will appear in the typical aromatic region. The carbon attached to the fluorine will likely appear as a doublet due to one-bond C-F coupling.

-

Ethyl Group Carbons: The methylene (-CH₂) carbon, being closer to the electron-withdrawing amide group, will be more deshielded than the methyl (-CH₃) carbon.

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.

Table 3: Predicted ¹⁹F NMR Data for 4-Bromo-N-ethyl-2-fluorobenzamide

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | ~ -110 to -125 | Multiplet |

Interpretation:

The single fluorine atom on the aromatic ring will give rise to one signal in the ¹⁹F NMR spectrum. The chemical shift is influenced by the other substituents on the ring. The signal is expected to be a multiplet due to coupling with the neighboring aromatic protons.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

The following is a general protocol for obtaining a mass spectrum of 4-Bromo-N-ethyl-2-fluorobenzamide using electrospray ionization (ESI).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) is often added to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

-

-

Instrument Setup:

-

The mass spectrometer is calibrated using a known standard to ensure accurate mass measurements.

-

The ESI source parameters (e.g., spray voltage, capillary temperature, and gas flows) are optimized to achieve a stable and intense signal for the analyte.

-

-

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

A full scan mass spectrum is acquired to determine the molecular weight of the compound.

-

For structural information, tandem mass spectrometry (MS/MS) is performed. The molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of 4-Bromo-N-ethyl-2-fluorobenzamide (C₉H₉BrFNO) is approximately 246.08 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), the molecular ion peak will appear as a characteristic doublet separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Bromo-N-ethyl-2-fluorobenzamide

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment |

| 246 | 248 | [M+H]⁺ |

| 203 | 205 | [M - C₂H₄NH]⁺ |

| 185 | 187 | [M - C₂H₅NH₂]⁺ |

| 157 | 159 | [C₆H₃BrF]⁺ |

| 72 | [C₂H₅NH=C=O]⁺ |

Fragmentation Pathway:

The primary fragmentation of N-alkyl benzamides typically involves cleavage of the amide bond.[3][4]

Figure 2: Predicted major fragmentation pathway for 4-Bromo-N-ethyl-2-fluorobenzamide.

Interpretation:

-

Molecular Ion ([M+H]⁺): The protonated molecule will be observed at m/z 246 and 248, reflecting the isotopic pattern of bromine.

-

Formation of the Benzoyl Cation: A common fragmentation pathway for amides is the cleavage of the C-N bond, leading to the formation of a stable benzoyl cation.[4][5] In this case, it would result in the loss of ethylamine (C₂H₅NH₂) to give an ion at m/z 185/187, or the loss of an ethylamino radical to give the acylium ion at m/z 203/205.

-

Loss of Carbon Monoxide: The benzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to form a bromofluorophenyl cation at m/z 157/159.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and mass spectrometry data for 4-Bromo-N-ethyl-2-fluorobenzamide. By understanding the expected chemical shifts, coupling patterns, and fragmentation pathways, researchers can confidently approach the structural characterization of this molecule and its analogues. The provided experimental protocols serve as a practical foundation for acquiring high-quality data. While the presented data is predictive, it is grounded in well-established spectroscopic principles and offers a valuable resource for the scientific community.

References

- Di Vaira, M., & Orioli, P. L. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(33), 7795–7803.

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- Yordanova, D., & Dobrev, D. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- Chemistry LibreTexts. (2020). 20.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461).

- Abraham, R. J., & Reid, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(11), 693-703.

- Chemguide. Fragmentation patterns in the mass spectra of organic compounds.

- Chemistry LibreTexts. (2023).

- Silva, R. B., et al. (2018).

- ResearchG

- eGyanKosh.

- ACD/Labs.

- BOC Sciences. CAS 749927-82-0 4-bromo-N-ethyl-2-fluorobenzamide.

- PubChem. 4-Bromo-N-ethyl-2,3-difluorobenzamide.

- ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.

- PubChemLite. 2-bromo-n-ethyl-4-fluorobenzamide (C9H9BrFNO).

- BLD Pharm. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide.

- United States Biological.

- Dongguan Kangrun Experimental Technology Co., Ltd. 4-Bromo-N-ethyl-2-fluorobenzamide - CAS:749927-82-0.

- Beijing Xinhengyan Technology Co., Ltd. 4-Bromo-N-ethyl-2-fluorobenzamide - CAS:749927-82-0.

- SpectraBase. Benzamide, 4-bromo-N-(2-butyl)-N-(2-ethylhexyl)- - Optional[13C NMR].

- PubChem. 4-Bromo-2-fluorobenzamide.

- BLD Pharm. 292621-45-5|4-Bromo-2-fluorobenzamide.

- ChemicalBook. 4-Bromo-2-fluorobenzaldehyde(57848-46-1) 13C NMR spectrum.

Sources

- 1. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Emerging Potential of 4-Bromo-N-ethyl-2-fluorobenzamide in Medicinal Chemistry: A Technical Guide

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets through various non-covalent interactions. Its synthetic tractability allows for facile derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the phenyl ring can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide focuses on the untapped potential of a specific halogenated benzamide, 4-Bromo-N-ethyl-2-fluorobenzamide, in the landscape of modern drug discovery. While direct biological data on this compound is nascent, by examining the structure-activity relationships (SAR) of analogous compounds, we can delineate promising avenues for its application in oncology, infectious diseases, and beyond.

Physicochemical Properties of 4-Bromo-N-ethyl-2-fluorobenzamide

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 749927-82-0 | [1] |

| Molecular Formula | C₉H₉BrFNO | Calculated |

| Molecular Weight | 246.08 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. | N/A |

Proposed Therapeutic Applications and Mechanistic Hypotheses

Based on the established biological activities of structurally related bromo- and fluoro-substituted benzamides, we propose the following potential applications for 4-Bromo-N-ethyl-2-fluorobenzamide.

Oncology: A Potential Androgen Receptor Antagonist

The N-methyl analog, 4-Bromo-2-fluoro-N-methylbenzamide, is a known intermediate in the synthesis of Enzalutamide, a potent androgen receptor (AR) antagonist used in the treatment of prostate cancer.[2] The interaction between the androgen receptor and its coactivators is a critical pathway in the proliferation of prostate cancer cells.[3][4] The structural similarity of our lead compound to this precursor suggests it may also exhibit AR inhibitory activity. The N-ethyl group, in place of the N-methyl group, could potentially alter the binding kinetics and selectivity profile.

Hypothesized Mechanism of Action: 4-Bromo-N-ethyl-2-fluorobenzamide may act as a competitive antagonist of the androgen receptor, preventing the binding of androgens and subsequent downstream signaling events that lead to tumor growth.

Diagram: Proposed Androgen Receptor Antagonism Workflow

Caption: Workflow for evaluating 4-Bromo-N-ethyl-2-fluorobenzamide as an AR antagonist.

Epigenetics: Targeting Histone Deacetylases (HDACs)

Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors.[5][6] HDACs play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. The benzamide moiety typically acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme. The substituents on the phenyl ring influence the potency and isoform selectivity of the inhibitor.

Hypothesized Mechanism of Action: The amide carbonyl of 4-Bromo-N-ethyl-2-fluorobenzamide could coordinate with the zinc ion in the HDAC active site, while the substituted phenyl ring occupies the hydrophobic tunnel, leading to inhibition of the enzyme's deacetylase activity. This would result in hyperacetylation of histones and other proteins, leading to changes in gene expression and potentially inducing cell cycle arrest and apoptosis in cancer cells.

Diagram: Hypothesized HDAC Inhibition

Caption: Proposed mechanism of HDAC inhibition by 4-Bromo-N-ethyl-2-fluorobenzamide.

Antimicrobial Applications

The presence of halogen atoms, particularly bromine, in organic molecules has been associated with antimicrobial activity.[7][8][9][10] Halogenated compounds can exhibit antibacterial and antifungal properties through various mechanisms, including membrane disruption and enzyme inhibition. Structure-activity relationship studies on benzamide derivatives have identified potent inhibitors of Mycobacterium tuberculosis.[11]

Hypothesized Mechanism of Action: 4-Bromo-N-ethyl-2-fluorobenzamide could exert antimicrobial effects by interfering with essential bacterial cellular processes. The lipophilic nature of the molecule, enhanced by the bromine and fluorine atoms, may facilitate its passage through the bacterial cell membrane. Once inside, it could inhibit key enzymes involved in metabolic pathways or nucleic acid synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-N-ethyl-2-fluorobenzamide

This protocol is adapted from standard amide coupling procedures for similar benzamides.[12]

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Ethylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in DCM, add EDC (1.5 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-Bromo-N-ethyl-2-fluorobenzamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay

Materials:

-

Recombinant human androgen receptor protein

-

[³H]-Mibolerone (radioligand)

-

4-Bromo-N-ethyl-2-fluorobenzamide (test compound)

-

Enzalutamide (positive control)

-

Assay buffer (e.g., TEGMD buffer)

-

Scintillation vials and cocktail

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in assay buffer.

-

In a 96-well plate, add the recombinant AR protein, [³H]-Mibolerone at a fixed concentration (e.g., its Kd), and the test compound or control at various concentrations.

-

Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

-

Separate the bound and free radioligand using a filter-based method (e.g., glass fiber filters).

-

Wash the filters to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the log of the compound concentration.

Future Directions and Conclusion

4-Bromo-N-ethyl-2-fluorobenzamide represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The synthetic accessibility of this compound, coupled with the proven track record of related benzamides, provides a strong rationale for its investigation as an androgen receptor antagonist, an HDAC inhibitor, and an antimicrobial agent. The experimental protocols outlined in this guide provide a clear roadmap for the initial stages of this exploratory research. Further derivatization of the core structure, guided by computational modeling and SAR studies, could lead to the discovery of potent and selective drug candidates. As our understanding of the biological roles of halogenated organic molecules continues to grow, compounds like 4-Bromo-N-ethyl-2-fluorobenzamide will undoubtedly play a significant role in the future of medicinal chemistry.

References

- The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. Benchchem.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

- 4-Bromo-N-ethyl-2,3-difluorobenzamide. PubChem.

- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.

- A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center.

- A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central.

- 4-Bromo-2-(difluoromethoxy)-N-ethylbenzamide. PubChem.

- 4-Bromo-N-ethyl-2-fluorobenzamide. Dongguan Kangrun Experimental Technology Co., Ltd.

- 4-Bromo-2-fluoro-N-metilbenzamida. Chem-Impex.

- 4-Bromo-2-fluoro-N-methylbenzamide synthesis. ChemicalBook.

- 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm. BLD Pharm.

- 4-bromo-N-(2-ethylphenyl)-2-fluorobenzamide. ChemicalBook.

- 4-Bromo-2-fluoro-N-methylbenzamide. ChemicalBook.

- 4-Bromo-N,N-diethyl-2-fluorobenzamide. SynHet.

- 4-Bromo-2-fluoro-N-methylbenzamide. TCI Chemicals.

- 4-Bromo-n-ethyl-2-hydroxy-n-methylbenzamide. ChemBK.

- 4-Bromo-2-fluorobenzamide. PubChem.

- Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed.

- N-(4-bromo-2-fluorophenyl)-4-fluorobenzamide synthesis. ChemicalBook.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- 2-bromo-n-ethyl-4-fluorobenzamide. PubChem.

- Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed Central.

- Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. PubMed.

- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed.

- (PDF) 4-Bromo-N-(2-nitrophenyl)benzamide. ResearchGate.

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI.

Sources

- 1. 4-Bromo-N-ethyl-2-fluorobenzamide - CAS:749927-82-0 - 东莞康润实验科技有限公司 [krlab.com]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

4-Bromo-N-ethyl-2-fluorobenzamide: A Technical Guide to a Privileged Fragment in Drug Design

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, high-quality lead compounds. This approach dissects chemical space into smaller, more manageable molecular fragments, which, despite their low initial affinity, often exhibit highly efficient binding to their biological targets. This technical guide provides an in-depth exploration of 4-Bromo-N-ethyl-2-fluorobenzamide , a strategically functionalized fragment poised for effective application in modern drug discovery campaigns. We will dissect the rationale behind its design, detailing the synergistic roles of the benzamide scaffold, the fluorine atom, and the bromine handle. This guide offers field-proven, step-by-step protocols for its synthesis, characterization, and deployment in primary fragment screening campaigns using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Furthermore, we will explore advanced strategies for hit-to-lead optimization, illustrating how this fragment can be intelligently evolved into a potent, drug-like candidate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of halogenated fragments in their discovery pipelines.